- Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chain, Journal of Molecular Liquids, 2017, 225, 793-799
Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)
98806-09-8 structure
Product Name:1H-Imidazolium, 1-methyl-3-(2-propenyl)-
CAS-Nr.:98806-09-8
MF:C7H11N2
MW:123.175641298294
CID:4377520
PubChem ID:11229455
Update Time:2025-04-24
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)-
- DTXSID6048094
- DTXCID7028065
- SCHEMBL173392
- NS00114808
- 1-ALLYL-3-METHYLIMIDAZOLIUM
- 7KXP39NT49
- 98806-09-8
- 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium
- CHEMBL3306823
- NCGC00248726-01
- 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-
- 1-allyl-3-methylimidazolium fluoride
-
- Inchi: 1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1
- InChI-Schlüssel: WWVMHGUBIOZASN-UHFFFAOYSA-N
- Lächelt: N1(C=C[N+](C)=C1)CC=C
Berechnete Eigenschaften
- Genaue Masse: 123.092223359g/mol
- Monoisotopenmasse: 123.092223359g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 2
- Komplexität: 101
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topologische Polaroberfläche: 8.8Ų
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Water ; 24 h, 313 K
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 333 K
Referenz
- Synthesis and characterization of imidazolium dicyanamide ionic liquids, Guangdong Huagong, 2015, 42(17),
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic Liquids, Journal of Physical Chemistry A, 2010, 114(11), 3926-3931
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetone ; 48 h, rt
Referenz
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
,
Advanced Materials Research (Durnten-Zurich,
2013,
626,
686-690
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
Referenz
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
,
Tetrahedron Letters,
2008,
49(22),
3663-3665
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
Referenz
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
,
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
Referenz
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
,
Organic Process Research & Development,
2022,
26(1),
207-214
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
Referenz
A general and direct synthesis of imidazolium ionic liquids using orthoesters
,
Green Chemistry,
2014,
16(9),
4098-4101
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
Referenz
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
,
Macromolecular Rapid Communications,
2016,
37(11),
934-938
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetone ; 60 h, rt
Referenz
- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation, Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetone ; 48 h, rt
Referenz
- Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energy, Journal of the Taiwan Institute of Chemical Engineers, 2022, 134,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids, RSC Advances, 2016, 6(31), 26386-26391
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions, Key Engineering Materials, 2014, 594, 594-595
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Methanol ; 3 d, rt
Referenz
- Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular Solvents, Inorganic Chemistry, 2014, 53(9), 4770-4776
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquids, Oriental Journal of Chemistry, 2015, 31(2), 1127-1132
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Acetone ; 24 h
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 12 h, reflux
2.1 Solvents: Acetone ; 24 h
2.1 Solvents: Acetone ; 24 h
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 -
2.1 Solvents: Acetone ; 48 h, rt
2.1 Solvents: Acetone ; 48 h, rt
Referenz
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
,
Advanced Materials Research (Durnten-Zurich,
2013,
626,
686-690
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
Referenz
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
,
Helvetica Chimica Acta,
2005,
88(3),
665-675
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
Referenz
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
,
Polymer Composites,
2017,
38(4),
759-766
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials
- Borate(1-),tetrafluoro-
- Cyanamide, cyano-, silver(1+) salt
- 1H-Imidazolium,1-methyl-3-(2-propen-1-yl)-, bromide (1:1)
- 1-Allyl-3-methylimidazolium chloride
- N-Cyanocyanamide Sodium Salt
- Oxonium, trimethyl-(9CI)
- dicyanamide
- Sodium sulfocyanate
- 1-Allylimidazole
- 1-Methylimidazole
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Verwandte Literatur
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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